3-(N-Cyclohexylamino) phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13-14H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCQPUOZMLYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453819 | |

| Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5269-05-6 | |

| Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Cyclohexylamino)phenol

This guide provides a comprehensive overview of the chemical and physical properties of 3-(N-Cyclohexylamino)phenol, a significant organic compound with potential applications in pharmaceuticals and personal care. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, spectral characteristics, reactivity, and safety considerations.

Introduction and Chemical Identity

3-(N-Cyclohexylamino)phenol (CAS No. 5269-05-6) is an aromatic compound featuring a phenol ring substituted at the meta-position with a cyclohexylamino group. This unique structure, combining a phenolic hydroxyl group and a secondary amine, imparts a range of interesting chemical properties and potential biological activities. The compound is recognized for its antioxidant and antibacterial properties, making it a molecule of interest for various industrial applications[1].

The fundamental identification details of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5269-05-6 | [2] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| MDL Number | MFCD09032906 | [2] |

| SMILES Code | OC1=CC=CC(NC2CCCCC2)=C1 | [2] |

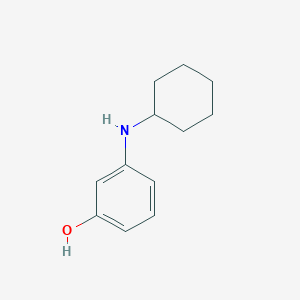

Below is a 2D chemical structure diagram of 3-(N-Cyclohexylamino)phenol.

Caption: 2D Structure of 3-(N-Cyclohexylamino)phenol

Physical and Chemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | Colorless to light yellow solid. | [1] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [2] |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred from the presence of a large hydrophobic cyclohexyl and phenyl group, and polar hydroxyl and amino groups. |

| pKa | The phenolic proton is expected to have a pKa of around 10, similar to other phenols. The amine is expected to be weakly basic. | Inferred from the known properties of phenols. |

Spectroscopic Analysis

Detailed experimental spectra for 3-(N-Cyclohexylamino)phenol are not widely published. However, based on its functional groups, the expected spectral characteristics can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(N-Cyclohexylamino)phenol would exhibit characteristic absorption bands for its key functional groups:

-

O-H Stretch (Phenol): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group[3].

-

N-H Stretch (Secondary Amine): A moderate, sharp absorption band should appear around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks are expected in the 3000-3100 cm⁻¹ region[3].

-

C-H Stretch (Aliphatic): Strong absorptions from the cyclohexyl group will be present just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to strong absorptions are anticipated in the 1500-1600 cm⁻¹ range[3].

-

C-O Stretch (Phenol): A distinct peak should be observed around 1220 cm⁻¹[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum would show signals corresponding to the aromatic, amine, and cyclohexyl protons:

-

Aromatic Protons: Signals for the four protons on the benzene ring would appear in the downfield region, typically between 6.0 and 7.5 ppm. The substitution pattern would lead to a complex splitting pattern.

-

Phenolic Proton (O-H): A broad singlet that can appear over a wide chemical shift range, often between 4-8 ppm. Its position is concentration and solvent-dependent.

-

Amine Proton (N-H): A broad singlet, its chemical shift would also be variable.

-

Cyclohexyl Protons: A series of broad, overlapping multiplets would be observed in the upfield region, likely between 1.0 and 3.5 ppm. The proton on the carbon attached to the nitrogen atom would be the most downfield of this group.

The carbon NMR spectrum would provide information about the carbon framework:

-

Aromatic Carbons: Six signals are expected in the 110-160 ppm range. The carbon attached to the hydroxyl group (C-O) would be the most downfield, followed by the carbon attached to the amino group (C-N). Due to symmetry, some carbons in the phenol ring may be equivalent[4].

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the upfield region, typically between 20 and 60 ppm. The carbon directly bonded to the nitrogen atom would be the most deshielded.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 191. Key fragmentation patterns would likely involve:

-

Loss of the cyclohexyl group.

-

Alpha-cleavage adjacent to the nitrogen atom.

-

Fragmentation of the phenol ring, which is generally stable. The base peak for phenol itself is often the molecular ion[5].

Synthesis and Reactivity

Proposed Synthesis

A common method for the synthesis of N-substituted aminophenols involves the reaction of an aminocyclohexane with a protected hydroquinone or resorcinol derivative, or the direct amination of a phenol. A plausible synthetic route is the reaction of 3-aminophenol with cyclohexanone followed by reduction.

A more direct, one-pot synthesis could involve the reaction of resorcinol with cyclohexylamine at high temperatures and pressures, though this may lead to side products.

The following diagram illustrates a potential synthetic pathway.

Caption: Proposed synthetic route via reductive amination.

Chemical Reactivity

The reactivity of 3-(N-Cyclohexylamino)phenol is dictated by its three key components: the phenol ring, the hydroxyl group, and the secondary amine.

-

Phenolic Reactivity: The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. These reactions would be directed to the ortho and para positions relative to the hydroxyl group. The presence of the bulky cyclohexylamino group at the meta position would also influence the regioselectivity of these reactions.

-

Acidity of the Hydroxyl Group: The phenolic proton is weakly acidic and will react with strong bases to form a phenoxide ion.

-

Basicity and Nucleophilicity of the Amine: The secondary amine is basic and can be protonated by acids to form an ammonium salt. The lone pair of electrons on the nitrogen atom also makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

Potential Applications

While specific, large-scale industrial applications of 3-(N-Cyclohexylamino)phenol are not well-documented, its structural motifs suggest potential uses in several areas:

-

Pharmaceuticals: The aminophenol core is present in various biologically active molecules. This compound could serve as a building block for the synthesis of novel therapeutic agents. Its reported antioxidant and antibacterial properties are of particular interest[1].

-

Personal Care and Cosmetics: As an antioxidant, it could potentially be used in skincare formulations to protect against oxidative damage. Its antibacterial properties suggest possible use as a preservative or active ingredient in certain products[1].

-

Dye and Polymer Chemistry: Aminophenols are common precursors in the synthesis of dyes and polymers.

Safety and Handling

Hazard Assessment

-

Phenol: Phenol is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure[6].

-

Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. Some are known or suspected carcinogens.

-

Inferred Hazards for 3-(N-Cyclohexylamino)phenol: Based on the above, it should be assumed that this compound is toxic, corrosive, and a skin and eye irritant. Inhalation of dust or vapors should be avoided.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[7][8].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere[2].

Conclusion

3-(N-Cyclohexylamino)phenol is a compound with significant potential stemming from its unique combination of phenolic and secondary amine functionalities. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for understanding its chemical properties based on established chemical principles and data from analogous structures. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in various scientific and industrial fields.

References

-

PubChem. (n.d.). 3-(Cyclohexylamino)-1-propanesulfonic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanol. Retrieved from [Link]

-

Chemius. (n.d.). Phenol 99% Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]

-

LookChem. (n.d.). 3-(N-Cyclohexylamino) phenol. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 5269-05-6. Retrieved from [Link]

-

NIST. (n.d.). Phenol. Retrieved from [Link]

-

Kuujia. (n.d.). 58864-12-3(N-cyclohexyl-3-methoxyaniline). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-(diethylamino)-. Retrieved from [Link]

-

King's Centre for Visualization in Science. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5269-05-6|3-(Cyclohexylamino)phenol|BLD Pharm [bldpharm.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Phenol [webbook.nist.gov]

- 6. Mobile [my.chemius.net]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

3-(N-Cyclohexylamino) phenol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(N-Cyclohexylamino)phenol

Introduction

3-(N-Cyclohexylamino)phenol is a valuable substituted aminophenol derivative that serves as a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, dyes, and specialized polymers.[1][2] Its structure, combining a nucleophilic secondary amine, a reactive phenol, and a bulky cyclohexyl group, makes it a versatile building block for creating complex molecular architectures. The strategic synthesis of this compound is of significant interest to researchers in organic chemistry and drug development.

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(N-Cyclohexylamino)phenol. As a senior application scientist, this document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the core transformations involved. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The two principal strategies discussed are direct reductive amination and palladium-catalyzed Buchwald-Hartwig amination, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.

Chapter 1: Retrosynthetic Analysis

A logical approach to designing the synthesis of 3-(N-Cyclohexylamino)phenol begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The key bond disconnection is the carbon-nitrogen (C-N) bond between the aromatic ring and the cyclohexylamino group.

This analysis reveals two primary synthetic strategies:

-

Reductive Amination: Forming the C-N bond by reacting 3-aminophenol with cyclohexanone to create an imine intermediate, which is subsequently reduced.[3]

-

Buchwald-Hartwig Amination: Forming the aryl C-N bond via a palladium-catalyzed cross-coupling reaction between a 3-halophenol and cyclohexylamine.[4][5]

Chapter 2: Synthesis via Reductive Amination

Direct reductive amination is a robust and widely utilized method for synthesizing amines from carbonyl compounds.[3] This one-pot reaction is highly efficient, atom-economical, and avoids the handling of unstable intermediates.

Principle and Mechanism

The reaction proceeds in two main steps. First, the nucleophilic amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of cyclohexanone. This is typically performed under weakly acidic conditions to activate the carbonyl group without excessively protonating the amine. The resulting hemiaminal intermediate then dehydrates to form a Schiff base (imine). The second step is the reduction of this imine to the final secondary amine.[3][6]

Key Reagents and Considerations

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting carbonyl compound.

| Reducing Agent | Pros | Cons |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines over ketones/aldehydes. Tolerates a wide range of functional groups.[3] | Relatively expensive, moisture-sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, especially at controlled pH (5-6).[3] | Highly toxic (releases HCN gas in strong acid), requires careful pH management. |

| Catalytic Hydrogenation (H₂/Pd/C) | "Green" method with high atom economy, water is the only byproduct.[7] | Requires specialized hydrogenation equipment (pressure vessel). May reduce other functional groups. |

For laboratory-scale synthesis where functional group tolerance and ease of use are paramount, Sodium triacetoxyborohydride is often the reagent of choice.

Detailed Experimental Protocol (Using NaBH(OAc)₃)

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Materials:

-

3-Aminophenol (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminophenol and the solvent (DCM or DCE).

-

Add cyclohexanone to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride in portions over 15 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with fresh portions of the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically a viscous oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.

-

Purification: A gradient elution system, such as ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate), is generally effective. The basic nature of the amine product can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this issue.[8]

-

Characterization: The structure of the purified product should be confirmed using standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 6.0-7.2 ppm), a broad singlet for the phenolic -OH, a broad singlet for the N-H proton, and aliphatic protons for the cyclohexyl group (approx. 1.0-3.5 ppm).[9] |

| ¹³C NMR | Aromatic carbons (approx. 110-160 ppm) and aliphatic carbons of the cyclohexyl ring (approx. 25-55 ppm).[10] |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-O stretch (~1230 cm⁻¹), and aromatic C-H stretches.[9] |

| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

Chapter 3: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[4] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[5][11]

Principle and Mechanism

This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is a well-established sequence of organometallic transformations.[4][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromophenol, forming a Pd(II) complex.

-

Ligand Exchange & Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the product, 3-(N-Cyclohexylamino)phenol, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Catalyst System Selection

The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[12][13]

-

Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.

-

Ligand: Biarylphosphine ligands like XPhos, SPhos, or RuPhos are highly effective for coupling with primary amines.

-

Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or K₃PO₄ can also be used.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Detailed Experimental Protocol

Materials:

-

3-Bromophenol (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask or glovebox, add the palladium precursor, ligand, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add anhydrous toluene via syringe, followed by 3-bromophenol and cyclohexylamine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure. The crude product can then be purified.

Purification and Characterization

The workup is followed by purification, often involving an acid-base extraction to separate the basic amine product from neutral byproducts before final purification by chromatography or recrystallization.[8] Characterization is performed as described in Section 2.4.

Chapter 4: Comparative Analysis of Synthetic Routes

| Feature | Reductive Amination | Buchwald-Hartwig Amination |

| Starting Materials | 3-Aminophenol, Cyclohexanone (Readily available, inexpensive) | 3-Halophenol, Cyclohexylamine (Halophenols can be more expensive) |

| Reagents | Stoichiometric reducing agent | Catalytic Pd, stoichiometric base |

| Cost | Generally lower due to cheaper reagents. | Higher due to palladium catalyst and phosphine ligand cost. |

| Scalability | Highly scalable, common in industrial processes.[14] | Can be challenging to scale due to catalyst cost and removal. |

| Atom Economy | Good, especially with catalytic hydrogenation. | Lower due to the use of a stoichiometric base and ligand. |

| Safety | NaBH₃CN is highly toxic. H₂ gas is flammable/explosive. NaBH(OAc)₃ is safer. | Phosphine ligands can be air-sensitive/toxic. NaOtBu is caustic. |

| Generality & Scope | Excellent for aldehydes and ketones. | Extremely broad scope for various aryl halides and amines.[11] |

Chapter 5: Safety and Handling

-

3-Aminophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Cyclohexanone: Flammable liquid and vapor. Irritant.

-

Borohydride Reagents: React with water and acids to release flammable (H₂) or toxic (HCN) gas. Handle with care away from moisture and acidic conditions.

-

Palladium Catalysts/Ligands: Often air-sensitive and should be handled under an inert atmosphere. Can be toxic and should not be inhaled or come into contact with skin.

-

Sodium tert-butoxide: Highly corrosive and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of 3-(N-Cyclohexylamino)phenol can be effectively achieved through several robust chemical strategies. The choice between reductive amination and Buchwald-Hartwig amination depends on the specific requirements of the synthesis, including scale, cost, available equipment, and the need for functional group tolerance. Reductive amination offers a cost-effective and direct route from simple starting materials, making it suitable for larger-scale production. In contrast, the Buchwald-Hartwig amination provides exceptional versatility and is a powerful tool for medicinal chemistry and discovery applications where rapid access to analogs is crucial. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic pathway for their objectives.

References

-

Tocco, G., et al. (2023). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 356(1), e2200432. Available at: [Link]

- Sumitomo Chemical Company. (1998). Process for preparing 3-(N,N-disubstituted amino)phenol. US Patent 5,710,335A.

-

Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Available at: [Link]

-

Yi, W-B., et al. (2007). A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Organic Process Research & Development, 11(4), 761–763. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Grokipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

- Worthington, W. L. (1968). Preparation of cyclohexylamine from phenol. US Patent 3,364,261A.

-

Wang, C., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biarylphosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Escolá, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 23(16), 5866-5875. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

- Clariant International Ltd. (2020). Process for the mono-N-alkylation of aminophenols. CN Patent 110740987A.

-

Li, H., et al. (2021). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Catalysts, 11(11), 1335. Available at: [Link]

- Ciba Geigy AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. EP Patent 0825979B1.

-

ResearchGate. (2020). Product distributions of reductive amination of cyclohexanone over Group VIII metal-based catalysts. Available at: [Link]

-

Reddit. (2023). N-alkylation of aminophenols. r/Chempros. Available at: [Link]

-

National Institutes of Health. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available at: [Link]

- Britton, G. C. (1932). Manufacture of cyclohexylphenols. US Patent 1,862,075A.

-

SpectraBase. Phenol, 3-cyclohexyl-. Available at: [Link]

-

PubChem, National Institutes of Health. 3-Phenoxyaniline. Available at: [Link]

-

Pinto, M. L., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(3), 184. Available at: [Link]

-

Quora. What are some applications of phenol?. Available at: [Link]

- California Research Corporation. (1956). Purification of phenol. US Patent 2,744,144A.

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Borealis Technology Oy. (2004). PURIFICATION OF PHENOL. Patent Application. Available at: [Link]

- Kodak Ltd. (1977). Alkylation of p-aminophenol. GB Patent 1,468,362A.

Sources

- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. quora.com [quora.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-(N-Cyclohexylamino) phenol: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic data for 3-(N-Cyclohexylamino) phenol, a molecule of interest in synthetic and medicinal chemistry. While a complete experimental dataset for this specific compound is not publicly available in major spectral databases, this document leverages established principles of spectroscopic interpretation and existing data for analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule and its derivatives. We will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), underpinned by detailed experimental protocols and the scientific rationale for the predicted spectral characteristics.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines three key functionalities that dictate its spectroscopic signature: a meta-substituted phenol ring, a secondary amine linkage, and a saturated cyclohexyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and mass spectra, allowing for a comprehensive structural elucidation.

-

The Phenolic Moiety : The hydroxyl (-OH) group and the aromatic ring are expected to show characteristic proton and carbon resonances in NMR, specific stretching vibrations in IR, and predictable fragmentation patterns in MS.

-

The Cyclohexylamino Group : The secondary amine (-NH-) and the aliphatic cyclohexyl ring will contribute distinct signals, including N-H and C-H vibrations in the IR spectrum, and characteristic proton and carbon signals in the NMR spectra, often with complex splitting patterns due to stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR data for a sample like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).[1] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH as it can slow down the exchange rate, allowing for their observation.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Data Acquisition : Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, proton-decoupled spectra are standard for simplifying the spectrum to single lines for each unique carbon.

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit several key resonances:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic -OH | 8.0 - 9.5 (in DMSO-d₆) | Broad singlet | 1H | The acidic proton of the phenol will appear as a broad signal at a downfield chemical shift, the position of which is highly dependent on solvent and concentration.[3][4] |

| Aromatic C-H (positions 2, 4, 5, 6) | 6.0 - 7.2 | Multiplets | 4H | The aromatic protons will appear in the typical aromatic region. The meta-substitution pattern will lead to complex splitting. Protons ortho and para to the -OH group will be more shielded (upfield) than the proton ortho to the amino group.[3] |

| Amine -NH | 3.5 - 5.0 (variable) | Broad singlet | 1H | The secondary amine proton will also be a broad, exchangeable signal. Its chemical shift is variable and depends on the solvent and hydrogen bonding. |

| Cyclohexyl C-H (methine, adjacent to N) | 3.0 - 3.5 | Multiplet | 1H | The proton on the carbon directly attached to the nitrogen will be deshielded by the electronegative nitrogen atom. |

| Cyclohexyl C-H (aliphatic) | 1.0 - 2.0 | Multiplets | 10H | The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the symmetry of the cyclohexyl group is removed by its attachment to the amine.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH (aromatic) | 155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded.[2] |

| C-NH (aromatic) | 145 - 150 | The carbon attached to the amino group is also deshielded. |

| Aromatic C-H | 105 - 130 | The remaining four aromatic carbons will appear in this range. The carbons ortho and para to the -OH group will be more shielded (upfield) than those meta.[2] |

| C-NH (cyclohexyl) | 50 - 60 | The methine carbon of the cyclohexyl ring attached to the nitrogen is deshielded. |

| Cyclohexyl CH₂ | 24 - 35 | The five methylene carbons of the cyclohexyl ring will appear in the aliphatic region, likely as five distinct signals due to the lack of symmetry. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[5]

-

Background Spectrum : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection : Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.[6] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[7]

Caption: Workflow for FT-IR data acquisition via ATR.

Predicted IR Spectrum

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance | Rationale |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong | Broad | The broadness is due to intermolecular hydrogen bonding.[8][9][10] |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium | Sharp | This peak may be superimposed on the broad O-H stretch.[11] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Sharp | Characteristic of sp² C-H bonds in the benzene ring.[10] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Sharp | Due to the sp³ C-H bonds of the cyclohexyl group. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | Sharp | These absorptions are characteristic of the benzene ring.[9][10] |

| C-N Stretch | 1250 - 1350 | Medium | Sharp | Stretching vibration of the amine C-N bond. |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Sharp | Characteristic of the phenolic C-O bond.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of relatively volatile organic compounds.

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a vacuum.[12]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (M⁺•).[13]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.[13]

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₂H₁₇NO, giving it a molecular weight of 191.27 g/mol .

-

Molecular Ion Peak (M⁺•) : A peak at m/z = 191 corresponding to the intact radical cation is expected. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.[14]

-

Key Fragmentation Patterns :

-

Alpha-Cleavage : A common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen. This could lead to the loss of a C₅H₁₀ fragment from the cyclohexyl ring, resulting in a significant peak.

-

Loss of the Cyclohexyl Group : Cleavage of the N-cyclohexyl bond could result in a fragment corresponding to the aminophenol radical cation or the cyclohexyl cation.

-

Phenolic Fragmentation : The phenol moiety can undergo characteristic fragmentation, such as the loss of CO, although this is typically less favorable than fragmentation initiated at the amine.[15]

-

Predicted Key Fragments:

| m/z | Proposed Fragment | Notes |

| 191 | [C₁₂H₁₇NO]⁺• | Molecular Ion Peak |

| 108 | [HOC₆H₄NH]⁺• | Loss of the cyclohexyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Conclusion

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenol, 3-cyclohexyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. (2018, January 28). Quora. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-(Ethylamino)cyclohexyl)phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

-

SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ATB. (n.d.). N-Cyclohexylacetamide. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

PMC. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

-

YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C-NMR peak attribution of phenol-formaldehyde resins. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenol, 4-cyclohexyl-o-[4-bromo-N-butyl]-. Retrieved from [Link]

-

J Phys Chem B. (2008, June 26). Infrared spectra of a model phenol-amine proton transfer complex in nanoconfined CH3Cl. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

AIST. (n.d.). SDBS Help. Retrieved from [Link]

-

MDPI. (2016, November 8). A 13C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 3-(N-Cyclohexylamino)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Cyclohexylamino)phenol is an aromatic organic compound featuring a phenol ring substituted with a cyclohexylamino group at the meta-position. As a substituted aminophenol, it possesses the characteristic reactivity of both phenols and secondary amines, making it a versatile intermediate in organic synthesis. Its structural scaffold is of significant interest in medicinal chemistry, particularly in the design of receptor modulators. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis, spectral characteristics, and its emerging role in drug discovery.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and development. 3-(N-Cyclohexylamino)phenol is uniquely identified by its CAS number and other standard chemical descriptors.

| Identifier | Value | Source |

| CAS Number | 5269-05-6 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | 3-(Cyclohexylamino)phenol | ChemWhat |

| Synonyms | m-(Cyclohexylamino)phenol | [1] |

| Canonical SMILES | C1CCC(CC1)NC2=CC=CC(=C2)O | |

| Predicted Boiling Point | 392.8 ± 15.0 °C | [2] |

| Predicted pKa | 10.33 ± 0.10 | [2] |

| Predicted Density | 1.039 ± 0.06 g/cm³ | [2] |

Note: Some physicochemical properties are based on computational predictions as experimental data is not widely available.

Sources

An In-depth Technical Guide to 3-(N-Cyclohexylamino)phenol: Characteristics, Synthesis, and Therapeutic Potential

Introduction

3-(N-Cyclohexylamino)phenol is an aromatic organic compound that integrates a phenol ring with a secondary amine, specifically a cyclohexylamino group, at the meta-position. Its unique bifunctional nature—possessing both a weakly acidic phenolic hydroxyl group and a basic secondary amine—renders it a molecule of significant interest in synthetic and medicinal chemistry. While not as extensively documented as some commodity chemicals, its structural motifs are present in a variety of biologically active molecules, making it a valuable scaffold for drug discovery and development. This guide provides a comprehensive overview of the known physical and chemical characteristics of 3-(N-Cyclohexylamino)phenol, alongside proven methodologies for its synthesis and characterization, with a particular focus on its relevance to researchers in the pharmaceutical sciences.

Core Molecular and Physical Characteristics

Precise experimental data for 3-(N-Cyclohexylamino)phenol is not widely published in peer-reviewed literature. The information presented herein is a consolidation of data from chemical supplier databases and extrapolated knowledge from structurally related compounds.

Identifiers and Molecular Structure

The foundational identifiers for 3-(N-Cyclohexylamino)phenol are crucial for its unambiguous identification in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | 3-(Cyclohexylamino)phenol | N/A |

| CAS Number | 5269-05-6 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Synonyms | m-(Cyclohexylamino)phenol, PHENOL,3-(CYCLOHYLAMINO)- | [1] |

The structure, depicted below, consists of a phenol ring where the hydroxyl group imparts acidic properties and influences the electronic distribution of the aromatic system. The cyclohexylamino group at the meta-position adds a basic, lipophilic character to the molecule.

Physicochemical Properties

Experimental physical constants for this specific compound are sparse. The table below includes data for the closely related 3-aminophenol for comparative purposes and predicted values where available. Researchers should experimentally determine these values for their specific samples.

| Property | Value (3-(N-Cyclohexylamino)phenol) | Value (3-Aminophenol) | Source (3-Aminophenol) |

| Physical State | Solid (predicted) | White crystalline solid | [2] |

| Melting Point | Not available | 122 °C | [3] |

| Boiling Point | Not available (Predicted for a related compound: 392.8±15.0 °C)[4] | 164 °C at 15 hPa | [3] |

| Solubility | Expected to be soluble in alcohols, DMSO, and other organic solvents.[5][6] Limited solubility in water is anticipated. | Water: 26 g/L | [3] |

| pKa | Not available (Predicted for a related compound: 10.33±0.10)[4] | 4.37 (amino), 9.82 (phenol) | [2] |

The introduction of the bulky, non-polar cyclohexyl group in place of a hydrogen on the amine is expected to significantly increase lipophilicity, decrease water solubility, and elevate the boiling point compared to 3-aminophenol.

Chemical Reactivity and Synthesis

The chemistry of 3-(N-Cyclohexylamino)phenol is dictated by its three key structural components: the aromatic ring, the phenolic hydroxyl group, and the secondary amine.

Reactivity Profile

-

Phenolic -OH Group: This group is weakly acidic and can be deprotonated by strong bases to form a phenoxide ion. The phenoxide is a potent nucleophile, enabling O-alkylation and O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Amino Group: The secondary amine is basic and nucleophilic. It will react with acids to form ammonium salts. The lone pair on the nitrogen can participate in nucleophilic attacks, such as alkylation, acylation, and reactions with carbonyl compounds.

-

Aromatic Ring: The combined activating effects of the hydroxyl and amino groups make the benzene ring highly susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Synthesis Pathway: Reductive Amination

A prevalent and efficient method for the synthesis of N-substituted aminophenols is the reductive amination of an aminophenol with a ketone or aldehyde. For 3-(N-Cyclohexylamino)phenol, a logical and field-proven approach involves the reaction of 3-aminophenol with cyclohexanone.

Causality Behind Experimental Choices: This two-step, one-pot procedure is favored for its efficiency. 3-Aminophenol and cyclohexanone first undergo a condensation reaction to form a Schiff base (imine) intermediate, with the removal of water. This imine is typically not isolated but is reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for the reducing agent as it is mild, selective for imines in the presence of ketones, and does not require strictly anhydrous conditions, making the protocol robust and scalable. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed for a cleaner reduction, though it requires specialized pressure equipment.[7]

Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Optimization may be required based on specific laboratory conditions and reagent purity.

Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Ketone: Add cyclohexanone (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Self-Validating Checkpoint: Mild effervescence may be observed. The reaction is exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(N-Cyclohexylamino)phenol.

Protocol: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized compound. A reverse-phase method is suitable for this molecule.

-

System: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) can be used. A typical starting point is a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or 275 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute as necessary.

-

Analysis: Inject 10 µL of the sample. The retention time and peak purity can be used to assess the identity and purity of the compound against a reference standard.

This protocol is adapted from standard methods for analyzing aminophenols and would require validation for this specific analyte.[4][8]

Relevance in Drug Discovery and Development

The 3-(N-Cyclohexylamino)phenol scaffold is of particular interest to drug development professionals due to its structural similarity to known neuromodulators. The combination of a phenol ring and a constrained amine is a privileged structure in medicinal chemistry.

Application as a µ-Opioid Receptor (MOR) Antagonist Scaffold

Recent research has focused on designing novel MOR antagonists for treating opioid use disorder and other conditions. A study by Tocco et al. (2022) detailed the synthesis and evaluation of a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, which are structurally analogous to our topic compound.[9][10]

These compounds were designed as simplified versions of the morphinan scaffold found in drugs like naltrexone. The key structural features identified as crucial for MOR antagonism were:

-

A 3-hydroxyphenyl group.

-

A substituted amino group at a specific distance.

-

A lipophilic core (the cyclohexyl ring).

In their research, these analogs demonstrated the ability to act as MOR antagonists in vitro.[9][10] This strongly suggests that 3-(N-Cyclohexylamino)phenol could serve as a valuable starting point or intermediate for the synthesis of new chemical entities targeting the opioid system. The cyclohexyl group provides a desirable lipophilic character that can be crucial for crossing the blood-brain barrier.

Safety and Handling

No specific toxicological data for 3-(N-Cyclohexylamino)phenol is available. Therefore, a conservative approach to handling is mandated, based on the known hazards of its constituent functional groups and related aminophenol compounds.[11][12]

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other aminophenols.[12] May cause irritation to the skin, eyes, and respiratory tract.

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to organs. Some aminophenols are suspected of causing genetic defects.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and light.

Conclusion

3-(N-Cyclohexylamino)phenol is a versatile chemical building block with significant, albeit underexplored, potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques like reductive amination. While comprehensive data on its physical properties are lacking, its chemical nature—defined by the interplay between the phenolic hydroxyl, secondary amine, and aromatic ring—is well-understood. The demonstrated activity of closely related analogs as µ-opioid receptor antagonists highlights a promising therapeutic avenue for derivatives of this compound, making it a molecule of high interest for further investigation by medicinal chemists and drug development professionals. Rigorous characterization and safety evaluation are paramount for any future studies involving this compound.

References

-

Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]

-

Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]

-

Rodriguez, J. G. (n.d.). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of the Witwatersrand, Johannesburg. Retrieved January 21, 2026, from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved January 21, 2026, from [Link]

- Calinescu, I., et al. (2012). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.

-

Wikipedia. (n.d.). 3-Aminophenol. Retrieved January 21, 2026, from [Link]

-

ChemWhat. (n.d.). 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved January 21, 2026, from [Link]

-

Scribd. (n.d.). Phenol Solubility Data Overview. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 136403-34-4(Phenol, 3-(butylcyclohexylamino)-) | Kuujia.com [kuujia.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 9. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.unica.it [iris.unica.it]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(N-Cyclohexylamino)phenol: Discovery and History

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and core technical details of 3-(N-Cyclohexylamino)phenol. This document moves beyond a standard template to deliver an in-depth exploration of this molecule, grounded in scientific literature and established chemical principles.

Introduction and Significance

3-(N-Cyclohexylamino)phenol, with the CAS Registry Number 5269-05-6, is an aromatic organic compound featuring a phenol ring substituted with a cyclohexylamino group at the meta-position.[1][2][3] Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27 g/mol .[1][2][3] The structure of this molecule positions it as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical industries. The presence of both a phenolic hydroxyl group and a secondary amine provides two reactive sites, allowing for a variety of chemical transformations. This dual functionality makes it a key building block for creating libraries of compounds for drug discovery, especially in the development of receptor antagonists.

Historical Context and Discovery

While the specific historical account of the first synthesis of 3-(N-Cyclohexylamino)phenol is not prominently documented in readily available literature, its development can be understood within the broader history of aminophenol synthesis. The direct amination of phenols, particularly dihydric phenols like resorcinol, has been a subject of industrial and academic research for over a century. A key reaction in this field is the Bucherer reaction, first reported by Robert Lepetit in 1898 and later extensively studied by Hans Theodor Bucherer, which involves the conversion of naphthols to naphthylamines.[4][5] Although this reaction is most effective for naphthalene systems, the underlying principle of nucleophilic substitution on an aromatic ring activated by a hydroxyl group laid the groundwork for similar reactions on benzene derivatives.

The synthesis of N-substituted aminophenols from resorcinol has been an area of significant industrial importance. A patented process for the preparation of m-aminophenols from resorcinol highlights the general method applicable to the synthesis of 3-(N-Cyclohexylamino)phenol.[6] This process involves the direct reaction of resorcinol with a primary or secondary amine at elevated temperatures and pressures in the presence of a catalyst.[6] This suggests that the synthesis of 3-(N-Cyclohexylamino)phenol likely emerged from industrial efforts to produce a diverse range of aminophenol derivatives for various applications.

Synthesis and Characterization

The primary and most industrially viable route for the synthesis of 3-(N-Cyclohexylamino)phenol is the direct amination of resorcinol with cyclohexylamine.

Synthesis Workflow

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The hydroxyl groups of resorcinol activate the aromatic ring, making it susceptible to nucleophilic attack by the amine.

Caption: Synthesis workflow for 3-(N-Cyclohexylamino)phenol.

Experimental Protocol: General Procedure for Amination of Resorcinol

The following is a generalized experimental protocol based on a patented method for the synthesis of m-aminophenols.[6] Note: This is a general procedure and should be optimized for the specific synthesis of 3-(N-Cyclohexylamino)phenol.

Materials:

-

Resorcinol

-

Cyclohexylamine

-

Catalyst (e.g., Filtrol-13-LM, an acid-activated clay catalyst)

-

Solvent (e.g., Phenol)

-

Anhydrous Ammonia (optional, to maintain pressure)

Procedure:

-

A high-pressure reactor is charged with resorcinol, cyclohexylamine, the catalyst, and the solvent.

-

The reactor is sealed and pressurized with an inert gas or anhydrous ammonia to 180-220 psig.[6]

-

The reaction mixture is heated to 220°C with constant stirring.[6]

-

The reaction is maintained at this temperature and pressure for approximately 5 hours.[6]

-

After the reaction is complete, the mixture is cooled, and the pressure is carefully released.

-

The reaction mixture is then filtered to remove the catalyst.

-

The filtrate is subjected to distillation to remove the solvent and any unreacted starting materials.

-

The crude product can be further purified by flash distillation or recrystallization to yield pure 3-(N-Cyclohexylamino)phenol.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5269-05-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [1][2][3] |

| SMILES | OC1=CC=CC(NC2CCCCC2)=C1 | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenol ring, the protons of the cyclohexyl ring, and the proton on the nitrogen atom. The aromatic protons would appear in the range of δ 6.0-7.5 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region, typically δ 1.0-3.5 ppm. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the six aromatic carbons and the six carbons of the cyclohexyl ring. The carbon attached to the hydroxyl group would be expected in the δ 150-160 ppm region, while the carbon attached to the amino group would be in the δ 140-150 ppm range. The other aromatic carbons would appear between δ 100-130 ppm. The cyclohexyl carbons would be found in the upfield region, typically δ 20-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and aliphatic portions below 3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve loss of the cyclohexyl group or other characteristic cleavages.

Applications in Drug Development and Research

The core structure of 3-(N-Cyclohexylamino)phenol makes it a precursor for the synthesis of various biologically active molecules. Its derivatives, such as the 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as antagonists for the μ-opioid receptor (MOR).[7][8][9] These studies highlight the potential of the 3-aminophenol scaffold in the design of novel therapeutics targeting the central nervous system.

The ability to modify both the phenolic hydroxyl and the amino group allows for the creation of diverse chemical libraries for screening against various biological targets. The lipophilic cyclohexyl group can also contribute to the pharmacokinetic properties of potential drug candidates.

Conclusion

3-(N-Cyclohexylamino)phenol is a valuable chemical intermediate with a straightforward synthesis from readily available starting materials. While its specific discovery is not well-documented, its synthesis is based on established industrial processes for the production of aminophenols. The dual functionality of this molecule provides a versatile platform for the development of new chemical entities, particularly in the field of medicinal chemistry. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound.

References

- Bucherer reaction. Grokipedia. Accessed January 20, 2026.

- Bucherer reaction. Wikipedia. Accessed January 20, 2026.

- 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. UniCA IRIS. Published September 6, 2022.

- 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Published November 3, 2022.

- CAS code list in candy or food. Accessed January 20, 2026.

- Cas no 136403-34-4 (Phenol, 3-(butylcyclohexylamino)-). Accessed January 20, 2026.

- 104903-54-0(3-[(3,3,5-trimethylcyclohexyl)amino]phenol) | Kuujia.com. Accessed January 20, 2026.

- 5269-05-6|3-(Cyclohexylamino)phenol|BLD Pharm. Accessed January 20, 2026.

- 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Published November 3, 2022.

- How to prepare 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid? - FAQ - Guidechem. Accessed January 20, 2026.

- 58864-12-3(N-cyclohexyl-3-methoxyaniline) | Kuujia.com. Accessed January 20, 2026.

- Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | C14H21NO2 | CID - PubChem. Accessed January 20, 2026.

- CAPS (buffer) - Wikipedia. Accessed January 20, 2026.

- Process for the preparation of m-aminophenols from resorcinol.

- 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol - CAS Common Chemistry. Accessed January 20, 2026.

- CAPS; 3-(cyclohexylamino)-1-propane-sulfonic acid - Cepham Life Sciences. Accessed January 20, 2026.

- 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6; ChemWhat Code: 781911. Accessed January 20, 2026.

- An In-depth Technical Guide to the Synthesis of 3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS) - Benchchem. Accessed January 20, 2026.

- US1917823A - Method for manufacture of cyclohexylphenols - Google P

- US5233095A - Process for manufacture of resorcinol - Google P

- dihydroresorcinol - Organic Syntheses Procedure. Accessed January 20, 2026.

- US3364261A - Preparation of cyclohexylamine from phenol - Google P

- MCQ-250: About reaction of Resorcinol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). - YouTube. Published August 26, 2022.

- Resorcinol : Properties - YouTube. Published November 16, 2019.

- The colors produced by resorcinol in solutions of certain salts and the use of these colors as a means of detecting resorcinol i - SciSpace. Accessed January 20, 2026.

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Accessed January 20, 2026.

- 2-bromo-1-(bromomethyl)-4-nitrobenzene | 940-05-6 - ChemicalBook. Accessed January 20, 2026.

Sources

- 1. US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol - Google Patents [patents.google.com]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol - Google Patents [patents.google.com]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]

Theoretical properties of 3-(N-Cyclohexylamino) phenol derivatives

An In-Depth Technical Guide to the Theoretical Properties of 3-(N-Cyclohexylamino)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Cyclohexylamino)phenol derivatives represent a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas, including opioid receptor modulation and cancer therapy.[1][2] Understanding the theoretical properties of these molecules is paramount for rational drug design, enabling the prediction of their physicochemical characteristics, reactivity, and biological interactions before their synthesis. This guide provides an in-depth exploration of the theoretical landscape of these derivatives, grounded in quantum chemical calculations and molecular modeling techniques. We will dissect their structural nuances, electronic properties, and reactivity profiles, offering a framework for predicting their behavior and guiding the development of novel therapeutic agents.

Introduction: The Significance of the 3-(N-Cyclohexylamino)phenol Scaffold

The combination of a phenol ring, a cyclohexyl group, and an amino linker creates a molecule with a unique blend of properties. The phenol moiety can act as a hydrogen bond donor and acceptor and is a well-known pharmacophore in many biologically active compounds, often associated with antioxidant properties and interactions with aromatic residues in protein binding pockets.[3][4] The bulky, lipophilic cyclohexyl group significantly influences the molecule's overall shape, conformational flexibility, and ability to engage in hydrophobic interactions within a receptor. The central amino group provides a basic center, which is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues like aspartate in target proteins.[1]

This unique combination has been exploited in the design of potent μ-opioid receptor (MOR) antagonists, where the scaffold serves as a simplified version of the complex morphinan structure found in compounds like naltrexone.[1] Theoretical studies, particularly molecular docking, have been instrumental in understanding how these derivatives bind to the MOR and in identifying the key stereochemical features required for antagonist activity.

Computational Methodology: A Framework for Theoretical Investigation

To accurately predict the properties of 3-(N-Cyclohexylamino)phenol derivatives, a robust computational workflow is essential. Density Functional Theory (DFT) is the cornerstone of this process, offering a favorable balance between computational cost and accuracy for molecules of this size.[5][6]

Caption: Workflow for theoretical analysis of 3-(N-Cyclohexylamino)phenol derivatives.

Protocol 1: DFT Geometry Optimization and Electronic Structure Calculation

This protocol outlines the standard procedure for obtaining a stable molecular conformation and calculating its fundamental electronic properties.

-

Initial Structure Generation: Draw the 2D structure of the desired 3-(N-Cyclohexylamino)phenol derivative and convert it to a 3D structure using software like Avogadro or ChemDraw. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Input File Preparation: Create an input file for a quantum chemistry package like Gaussian. Specify the coordinates of the initial structure.

-

Calculation Setup:

-

Method: Select the B3LYP hybrid functional, which is widely used for organic molecules and provides reliable results for geometries and energies.[6][7]

-

Basis Set: Use the Pople-style 6-311+G(d,p) basis set. This provides a good description of the electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) for accurate bond descriptions.[6]

-

Solvation Model: To simulate a biological environment, incorporate an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent.[7]

-

Keywords: Use keywords such as Opt for geometry optimization and Freq for frequency calculations. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Execution and Analysis: Run the calculation. Once complete, visualize the optimized structure. The output file will contain a wealth of information, including the final energy, atomic charges, and molecular orbitals.

Molecular Structure and Conformational Analysis